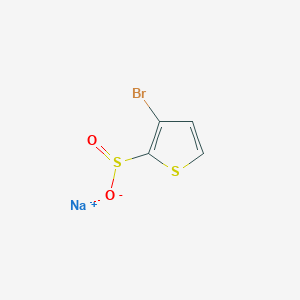

Sodium 3-bromothiophene-2-sulfinate

Description

Contextualization within Contemporary Organic Chemistry and Materials Science

In the landscape of modern organic chemistry and materials science, the development of new synthetic methodologies and the construction of functional organic materials are paramount. Thiophene-based derivatives have garnered considerable attention due to their versatile functional properties, which are leveraged in organic electronics, thin-film field-effect transistors, and solar cells. researchgate.net The unique electronic and optical properties of these compounds also make them valuable for monitoring biological events involving macromolecules. researchgate.net The exploration of compounds like Sodium 3-bromothiophene-2-sulfinate is situated within this broader effort to create novel molecular architectures with tailored functionalities.

Overview of Thiophene (B33073) Derivatives and Their Significance in Chemical Research

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and it possesses aromatic character. rsc.org Its derivatives are crucial building blocks in a wide range of applications. In medicinal chemistry, thiophene moieties are integral components of numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govnih.gov In materials science, the inherent chemical robustness and versatility of thiophene derivatives make them ideal for creating organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. researchgate.netunibo.it The ability to easily functionalize the thiophene ring allows for the fine-tuning of its electronic and physical properties, making it a highly adaptable scaffold for various research applications.

Historical Development and Evolution of Sulfinate Chemistry in Synthetic Methodologies

Sulfinate salts and their derivatives, such as sulfinate esters, have a rich history in synthetic organic chemistry. rsc.org Historically, the synthesis of sulfinates often involved the reduction of sulfonyl chlorides. nih.govrsc.org Over the years, the field has seen significant advancements, with the development of more efficient and versatile methods for their preparation from a variety of starting materials like thiols, aryl iodides, and sulfinic acids. rsc.orgrsc.org

Initially, the application of sulfinates was somewhat limited. However, recent decades have witnessed a surge in their use as versatile building blocks for the formation of various organosulfur compounds. nih.gov They are now recognized as powerful precursors for generating sulfonyl radicals, which can participate in a wide range of chemical transformations, including addition reactions to alkenes and alkynes, and cross-coupling reactions. researchgate.netmdpi.com The evolution of sulfinate chemistry reflects a broader trend in organic synthesis towards the development of milder, more selective, and more sustainable synthetic methods.

Rationale for Dedicated Academic Inquiry into this compound

The specific focus on this compound stems from the unique combination of its structural features: a thiophene ring, a bromine atom, and a sodium sulfinate group. The thiophene core provides the foundational electronic and structural properties common to this class of heterocycles. The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.net This opens up possibilities for creating a diverse library of more complex thiophene derivatives.

The sodium sulfinate group at the 2-position is a key functional group that can act as a precursor for a variety of sulfur-containing moieties. nih.gov It can be converted into sulfones, sulfonamides, and thiosulfonates, among other functionalities. nih.govacs.org This trifecta of functional groups within a single molecule makes this compound a highly attractive building block for the synthesis of novel organic materials and potentially biologically active compounds.

Strategic Aims and Research Objectives for Comprehensive Studies of this compound

The comprehensive study of this compound is guided by several strategic aims and research objectives. A primary goal is to fully elucidate its chemical reactivity and explore the scope of its applications in synthetic chemistry. This includes investigating its participation in various coupling reactions and its utility as a precursor for diverse organosulfur compounds.

Another key objective is to synthesize and characterize novel derivatives of this compound and to evaluate their physical and chemical properties. This involves a systematic investigation of how modifications to the thiophene ring and the sulfinate group influence the molecule's electronic structure, photophysical properties, and solid-state packing. The ultimate aim is to leverage this fundamental understanding to design and synthesize new functional materials with tailored properties for applications in fields such as organic electronics and optoelectronics.

Properties

Molecular Formula |

C4H2BrNaO2S2 |

|---|---|

Molecular Weight |

249.1 g/mol |

IUPAC Name |

sodium;3-bromothiophene-2-sulfinate |

InChI |

InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-8-4(3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |

InChI Key |

FETTVZPOKQBALX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Sodium 3 Bromothiophene 2 Sulfinate

Retrosynthetic Analysis of Sodium 3-bromothiophene-2-sulfinate

A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the carbon-sulfur bond of the sulfinate group. This leads to a key intermediate, 3-bromothiophene (B43185), and a sulfinating agent. The primary challenge lies in the regioselective introduction of the sulfinate group at the C2 position of the 3-bromothiophene ring.

The retrosynthetic pathway can be envisioned as follows:

Target Molecule: this compound

Key Intermediate: 3-Bromothiophene

Synthetic Challenge: Regioselective functionalization at the 2-position of 3-bromothiophene.

This analysis points to 3-bromothiophene as a critical starting material. Therefore, efficient methods for the synthesis of this precursor are paramount.

Synthesis of Thiophene (B33073) Scaffold Precursors

The thiophene ring is a common motif in many organic compounds and can be synthesized through various methods. Once the basic thiophene structure is obtained, it can be further functionalized to introduce the necessary substituents.

Several classical and modern methods exist for the construction of the thiophene ring:

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide, to form the thiophene ring. derpharmachemica.com

Hinsberg Thiophene Synthesis: This approach utilizes the reaction of a thiodiglycolate with a diketone to yield a thiophene derivative.

Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce 2-aminothiophenes.

From Acetylene (B1199291): On an industrial scale, thiophene can be synthesized by passing a mixture of acetylene and hydrogen sulfide (B99878) through a heated tube containing alumina. derpharmachemica.com

From Sodium Succinate (B1194679): Heating sodium succinate with phosphorus trisulfide is another reported method for thiophene preparation. derpharmachemica.com

These methods provide access to a variety of substituted thiophenes, which can then be used as precursors for further synthetic transformations.

Once the thiophene ring is formed, it can be functionalized to introduce the bromo and sulfinate groups in the desired positions. 3-Bromothiophene is a key precursor for the synthesis of this compound. orgsyn.orgtandfonline.com Unlike the 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene. wikipedia.org The most common method for its preparation involves the debromination of 2,3,5-tribromothiophene, which is obtained from the bromination of thiophene. wikipedia.org

Another approach to functionalized thiophenes starts with commercially available or readily synthesized thiophene derivatives. For instance, 3-alkylthieno[3,2-b]thiophenes can be synthesized in two steps from 3-bromothiophene. rsc.org

Methodologies for Regioselective Bromination of Thiophene Derivatives

The introduction of a bromine atom at a specific position on the thiophene ring is a crucial step in the synthesis of 3-bromothiophene.

Direct electrophilic bromination of thiophene is highly regioselective for the 2-position due to the activating effect of the sulfur atom. To obtain 3-bromothiophene, a multi-step process is typically employed, starting with the exhaustive bromination of thiophene to yield 2,3,5-tribromothiophene. Subsequent selective debromination at the α-positions (2 and 5) can be achieved using reagents like zinc dust in acetic acid to afford the desired 3-bromothiophene. scispace.com

Palladium-Catalyzed C-H Bromination Approaches

The regioselective introduction of a bromine atom at the 3-position of a thiophene ring, especially when a substituent is present at the 2-position, is a significant synthetic challenge. Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations, offering high selectivity and functional group tolerance. nih.govnih.govresearchgate.net While direct palladium-catalyzed C-H bromination of a pre-formed thiophene-2-sulfinate is not extensively documented, the principles can be inferred from related reactions on other thiophene derivatives.

The catalytic cycle for such a transformation would likely involve a palladium(II) catalyst that coordinates to the thiophene ring. nih.govresearchgate.netrsc.org The presence of a directing group at the 2-position can influence the site of C-H activation. In the case of a sulfinate group, its electronic and steric properties would be crucial in directing the bromination to the adjacent 3-position. The reaction would typically employ a palladium salt, such as palladium(II) acetate (B1210297), a ligand to stabilize the palladium center, and a bromine source. Silver salts are sometimes used as additives in palladium-catalyzed C-H functionalization reactions. nih.govacs.org

A plausible synthetic route could involve the C-H bromination of a suitable thiophene precursor, followed by the introduction of the sulfinate group. For instance, 2-substituted thiophenes can undergo palladium-catalyzed C-H functionalization. kobe-u.ac.jp The choice of ligand and reaction conditions is critical to control the regioselectivity and prevent unwanted side reactions, such as the formation of polybrominated products or homocoupling of the thiophene substrate. nih.govresearchgate.net

Introduction and Functionalization of the Sulfinate Moiety

The introduction of the sulfinate group at the 2-position of the 3-bromothiophene core can be achieved through several synthetic pathways.

Oxidation of Thiophene-2-thiols or Disulfides to Sulfinates

One potential route to 3-bromothiophene-2-sulfinate involves the controlled oxidation of a corresponding 3-bromothiophene-2-thiol or its disulfide. Thiols can be oxidized to various sulfur-containing functional groups, including sulfenic acids, sulfinic acids, and sulfonic acids. youtube.com The selective oxidation to the sulfinic acid stage requires careful choice of the oxidizing agent and reaction conditions to avoid over-oxidation. youtube.comrsc.org

The synthesis could start from 3-bromothiophene, which can be lithiated and then reacted with elemental sulfur to produce 3-bromothiophene-2-thiol. rsc.org The subsequent oxidation of the thiol to the sulfinic acid can be achieved using various oxidizing agents. youtube.comyoutube.comyoutube.com The resulting sulfinic acid is then converted to its sodium salt.

Alternatively, the thiol can be first oxidized to the corresponding disulfide. youtube.comyoutube.com The disulfide can then be cleaved and oxidized to the sulfinate. For example, thiosulfonates, which can be prepared from thiols, can be cleaved to generate sulfinate anions. organic-chemistry.org

Reductive Sulfonation or Sulfonylation Methodologies

A widely used method for the preparation of sulfinates is the reduction of the corresponding sulfonyl chlorides. google.comrsc.orgwikipedia.org This approach would involve the initial synthesis of 3-bromothiophene-2-sulfonyl chloride. Thiophene can be chlorosulfonated to give thiophene-2-sulfonyl chloride. derpharmachemica.com A similar approach could potentially be applied to 3-bromothiophene.

Once the 3-bromothiophene-2-sulfonyl chloride is obtained, it can be reduced to the corresponding sulfinate. Common reducing agents for this transformation include sodium sulfite, sodium bisulfite, or zinc dust. google.comrsc.orggoogle.com The reaction is often carried out in a mixture of an organic solvent and water. google.comgoogle.com The presence of a phosphate (B84403) buffer is sometimes used to control the pH of the reaction mixture. google.comgoogle.com

A one-pot reductive protocol for the synthesis of sulfinamides from sulfonyl chlorides has been described, which proceeds through a sulfinate salt intermediate. rsc.org This highlights the feasibility of reducing sulfonyl chlorides to sulfinates under relatively mild conditions.

Direct Sulfination Reactions of Thiophene Derivatives

Direct sulfination of an aromatic C-H bond is another potential strategy. However, controlling the regioselectivity of such reactions can be challenging. An alternative approach involves the reaction of an organometallic derivative of 3-bromothiophene with sulfur dioxide. wikipedia.org For instance, 3-bromothiophene can be converted into its Grignard reagent or an organolithium species. This organometallic intermediate can then be reacted with sulfur dioxide to introduce the sulfinate group at the 2-position. wikipedia.org

The use of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), can also be employed for the synthesis of sodium arylsulfinates from aryl bromides via in situ generated organometallic reagents. rsc.org

Salt Formation Procedures for Sodium Counterion Integration

The final step in the synthesis is the formation of the sodium salt of 3-bromothiophene-2-sulfinic acid. Sulfinic acids are generally unstable and are often isolated as their more stable salts. wikipedia.org The conversion of the sulfinic acid to its sodium salt is a straightforward acid-base reaction. This is typically achieved by treating the sulfinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. rsc.org The sodium sulfinate can then be isolated by precipitation or by removal of the solvent.

Optimization of Synthetic Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for developing a scalable and efficient synthesis of this compound. Key parameters that require careful consideration include the choice of catalyst, solvent, temperature, and reaction time. acs.orgresearchgate.net

For the palladium-catalyzed C-H bromination step, the choice of ligand can significantly impact the efficiency and selectivity of the reaction. The catalyst loading should also be optimized to minimize cost while maintaining a high reaction rate. Temperature and reaction time are interdependent parameters that need to be fine-tuned to maximize the yield of the desired product and minimize the formation of byproducts.

In the introduction of the sulfinate moiety, particularly in the reduction of the sulfonyl chloride, the stoichiometry of the reducing agent is a critical parameter. The choice of solvent system, often a biphasic mixture of an organic solvent and water, can affect the rate of the reaction and the ease of product isolation. google.comgoogle.com

The following table provides a hypothetical example of how reaction conditions could be optimized for the reduction of 3-bromothiophene-2-sulfonyl chloride to this compound.

| Entry | Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium sulfite | Toluene/Water | 25 | 12 | 65 |

| 2 | Sodium sulfite | Dichloromethane/Water | 25 | 12 | 72 |

| 3 | Sodium sulfite | Dichloromethane/Water | 40 | 6 | 85 |

| 4 | Zinc dust | THF/Water | 25 | 8 | 78 |

| 5 | Sodium sulfite | Dichloromethane/Water | 40 | 10 | 83 |

This iterative process of optimization is essential to develop a robust and economically viable synthetic route.

Solvent Effects and Selection

The choice of solvent is critical in the lithiation step to ensure the stability of the organolithium intermediate and to control the reaction rate. Anhydrous ethereal solvents are typically employed.

| Solvent | Typical Reaction Temperature (°C) | Observations |

| Diethyl ether | -78 to -70 | Standard solvent, good for small-scale reactions. |

| Tetrahydrofuran (THF) | -78 to -70 | Often preferred for its higher solvating power, which can accelerate the lithiation. |

| Toluene/THF mixture | -78 to -70 | Can be used for better temperature control on a larger scale. |

For the sulfinylation and subsequent workup, the solvent system is adjusted to facilitate the reaction with gaseous SO₂ and the final salt formation.

Temperature and Pressure Influence

Temperature control is paramount throughout the synthesis. The lithiation step is highly exothermic and must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or rearrangement.

The introduction of sulfur dioxide is also performed at low temperatures to ensure efficient trapping of the organolithium species and to minimize the formation of byproducts. The pressure is generally maintained at atmospheric pressure, with a steady stream of dry sulfur dioxide gas being bubbled through the reaction mixture.

| Parameter | Recommended Range | Rationale |

| Lithiation Temperature | -78 °C to -70 °C | To ensure the stability of the 3-bromo-2-lithiothiophene (B13734870) intermediate and prevent side reactions. |

| SO₂ Addition Temperature | -78 °C to -60 °C | To control the exothermic reaction and maximize the yield of the desired sulfinate. |

| Pressure | Atmospheric | Sufficient for the reaction with gaseous SO₂. |

Catalyst and Additive Screening

For the lithiation-based synthesis, the reaction is stoichiometric and does not typically require a catalyst. However, additives can be used to modulate the reactivity of the organolithium reagent. For instance, tetramethylethylenediamine (TMEDA) can be added to break down n-butyllithium aggregates and increase the rate of lithiation.

In the context of potential alternative palladium-catalyzed routes, a screening of catalysts and ligands would be necessary.

| Catalyst | Ligand | Base | Potential Outcome |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Common system for C-S bond formation. |

| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Effective for cross-coupling with sterically hindered substrates. |

| NiCl₂(dppp) | - | - | Nickel catalysts are also known to be effective for similar transformations. researchgate.net |

Development of Scalable and Robust Synthetic Protocols for Research and Production

Scaling up the synthesis of this compound from the laboratory to a research or production scale presents several challenges. A robust protocol must address issues of heat transfer, reagent addition, and product isolation.

Key considerations for a scalable process include:

Reagent Selection: Using a commercially available and less hazardous organolithium reagent is preferable.

Temperature Management: Employing a reactor with efficient cooling and temperature monitoring is crucial to manage the exothermic lithiation step.

Controlled Addition: The slow, controlled addition of n-butyllithium and sulfur dioxide is necessary to maintain the reaction temperature and prevent localized overheating.

Workup and Isolation: A streamlined workup procedure is required to efficiently isolate the product. This may involve filtration to remove any insoluble byproducts, followed by precipitation or crystallization of the sodium sulfinate salt. The scalability of a similar sulfinate synthesis has been demonstrated, indicating the potential for gram-scale production. rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.

Atom Economy and Reaction Efficiency

The atom economy of the lithiation-based synthesis is inherently limited by the use of stoichiometric n-butyllithium and the subsequent quenching and salt formation steps, which generate byproducts. However, the reaction efficiency can be high if the reaction conditions are optimized.

A potential palladium-catalyzed cross-coupling approach could offer a higher atom economy, depending on the choice of the sulfinating agent and the efficiency of the catalytic cycle. The use of sulfur dioxide surrogates, such as sodium dithionite, is also an area of active research to improve the safety and handling of the sulfinylation step. acs.org

Waste Minimization and Byproduct Management

The primary byproducts of the lithiation route are butane (B89635) (from n-butyllithium) and lithium salts. Butane is a volatile organic compound (VOC) and must be handled accordingly. The aqueous waste stream will contain lithium and sodium salts, which require appropriate disposal.

Strategies for waste minimization include:

Solvent Recycling: Where possible, reaction solvents should be recovered and recycled.

Byproduct Valorization: Investigating potential uses for the salt byproducts, although often not economically viable on a small scale.

Process Optimization: Ensuring high reaction yields minimizes the amount of unreacted starting materials and byproducts per unit of product.

Effective byproduct management involves the careful quenching of the reaction mixture and the separation of the aqueous and organic phases. The aqueous layer containing the inorganic salts should be treated according to local environmental regulations.

Use of Renewable Resources and Sustainable Solvents

The paradigm of sustainable chemistry encourages the use of renewable feedstocks and green solvents to reduce reliance on petrochemical resources and minimize the generation of hazardous waste. While direct synthesis of this compound from renewable resources has not been extensively documented, a plausible and greener pathway can be constructed by examining the sustainable synthesis of its key precursors: the thiophene core and the subsequent functionalization steps.

Recent research has demonstrated the feasibility of producing thiophene derivatives from biomass, offering a significant advancement towards a bio-based chemical industry. rsc.orgorganic-chemistry.org One notable approach involves the synthesis of thiophene diesters from methyl levulinate, a platform chemical derived from the acid-catalyzed dehydration of C6 sugars found in lignocellulosic biomass. rsc.orgorganic-chemistry.org In this process, methyl levulinate is reacted with elemental sulfur, a widely available and relatively inexpensive industrial byproduct. This method circumvents the use of hazardous reagents like Lawesson's reagent, which is traditionally employed for such transformations but is considered unsustainable. organic-chemistry.org

Another promising avenue is the utilization of cellulose, the most abundant biopolymer on Earth, to produce bio-based 2-thiothiophenes. nih.gov This strategy further underscores the potential to shift the production of sulfur-containing heterocycles away from fossil fuel-derived starting materials.

The successful synthesis of the basic thiophene scaffold from these renewable resources provides a foundational step. Subsequent chemical modifications would be necessary to introduce the bromo and sulfinate functionalities at the desired positions to yield this compound.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. In contrast, green chemistry promotes the use of safer and more sustainable alternatives such as water, ethanol (B145695), isopropanol (B130326), and deep eutectic solvents.

Synthesis of 3-bromothiophene:

The bromination of the thiophene ring is a key step in the synthesis of the target compound. Conventional methods have often employed chlorinated solvents like chloroform. However, greener alternatives have been developed. Research has shown that the synthesis of 3-bromothiophenes can be effectively carried out in ethanol. nih.gov This method not only replaces a hazardous solvent but also simplifies the work-up procedure. Patents have also described the use of ethanol and isopropanol as solvents for the isomerization of 2-bromothiophene (B119243) to 3-bromothiophene, further highlighting the industrial applicability of these greener solvents. researchgate.net

Introduction of the Sulfinate Group:

The introduction of the sulfinate group at the 2-position of the thiophene ring presents a significant synthetic challenge. While direct C-H sulfinylation methods are an active area of research, established procedures often involve harsh reagents. However, emerging sustainable methodologies for C-S bond formation offer potential pathways.

Visible-light photoredox catalysis has emerged as a powerful tool for green synthesis. Studies have demonstrated the direct sulfenylation of sp2 C-H bonds using sulfinic acids under transition-metal-free conditions at room temperature. rsc.org While this produces a sulfide, further controlled oxidation could potentially lead to the desired sulfinate. The use of visible light as a renewable energy source and the avoidance of metal catalysts align well with the principles of green chemistry.

Furthermore, reactions in aqueous media are highly desirable. Catalyst-free methods for the synthesis of thiosulfonates from sodium sulfinates in water have been reported. researchgate.net Although this reaction does not directly yield the target compound, it demonstrates the potential for conducting sulfur-based functionalizations in an environmentally benign solvent.

A summary of sustainable approaches for the synthesis of key precursors is presented in the table below:

| Precursor/Reaction Step | Sustainable Approach | Solvent | Key Advantages |

| Thiophene Core | Synthesis from methyl levulinate and elemental sulfur | Not specified | Utilizes biomass-derived feedstock, avoids hazardous reagents. |

| Thiophene Core | Synthesis of 2-thiothiophenes from cellulose | Not specified | Utilizes abundant biopolymer as a starting material. |

| 3-bromothiophene | Electrophilic bromination | Ethanol | Replaces toxic chlorinated solvents, simplifies work-up. |

| 3-bromothiophene | Isomerization of 2-bromothiophene | Ethanol, Isopropanol | Use of greener, less toxic solvents. |

| C-S Bond Formation | Visible-light induced C-H sulfenylation | Not specified | Transition-metal-free, uses renewable energy source. |

| Sulfur Functionalization | Synthesis of thiosulfonates | Water | Catalyst-free, environmentally benign solvent. |

By combining these sustainable strategies, a hypothetical green synthetic route to this compound can be envisioned. This would involve the initial formation of the thiophene ring from renewable feedstocks, followed by bromination in a green solvent like ethanol. The final and most challenging step, the introduction of the sulfinate group, would ideally be achieved through a direct C-H functionalization method using a sustainable catalyst system and solvent, or through a multi-step process where each step is optimized for its environmental impact. Further research and development in the area of green C-S bond formation are crucial to realize a fully sustainable synthesis of this and other related organosulfur compounds.

Advanced Reactivity and Mechanistic Investigations of Sodium 3 Bromothiophene 2 Sulfinate

Reactivity Profiling at the Bromine Center

The carbon-bromine bond on the thiophene (B33073) ring serves as a primary handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the adjacent electron-withdrawing sulfinate group, which modulates the electronic properties of the thiophene ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C-3 position of the thiophene core. The C-Br bond is a common and effective participant in these transformations.

The Suzuki-Miyaura coupling , which forms C-C bonds between organohalides and organoboron compounds, is readily applicable. masterorganicchemistry.comacs.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. rsc.orgacs.org The reaction of Sodium 3-bromothiophene-2-sulfinate with an aryl or vinyl boronic acid would be expected to proceed efficiently to yield 3-aryl or 3-vinylthiophene-2-sulfinate derivatives. The electron-rich nature of the thiophene ring, even with the sulfinate substituent, generally ensures facile oxidative addition to the Pd(0) catalyst.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. rsc.orgnih.gov This reaction is characteristically co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base. researchgate.netnih.gov The coupling of this compound with various terminal alkynes provides a direct route to 3-alkynylthiophene derivatives, which are valuable intermediates in materials science and medicinal chemistry. libretexts.org

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. youtube.comrsc.org This method is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. youtube.comthieme-connect.de The C-Br bond of this compound can be effectively coupled with alkyl-, aryl-, or vinylzinc reagents to produce a wide array of substituted thiophenes.

The Heck reaction describes the vinylation of an aryl halide, where an alkene is coupled with the halide under palladium catalysis. The reaction of this compound with alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base would lead to the formation of 3-vinylthiophene (B81652) derivatives.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Thiophene-Aryl/Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Thiophene-Alkyne |

| Negishi | R-ZnX | Pd(P(t-Bu)₃)₂ or Ni(acac)₂ | Thiophene-Alkyl/Aryl/Vinyl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Thiophene-Alkene |

Nucleophilic Aromatic Substitution (SₙAr) on the Thiophene Ring

Aryl halides are typically unreactive towards nucleophiles under standard Sₙ1 and Sₙ2 conditions. However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In this compound, the sulfinate group (-SO₂⁻Na⁺) at the C-2 position is strongly electron-withdrawing. Its ortho relationship to the bromine atom at C-3 significantly activates the C-Br bond towards nucleophilic attack. This allows for the direct displacement of the bromide ion by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, providing a direct pathway to diverse 3-substituted thiophene-2-sulfinates. The reaction proceeds via a two-step addition-elimination mechanism.

Directed Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The sulfinate moiety, with its Lewis basic oxygen atoms, has the potential to function as a DMG.

However, in the case of this compound, the application of strong organolithium bases like n-butyllithium is complicated by the presence of the bromine atom. Halogen-metal exchange is a very rapid reaction that often outcompetes ortho-deprotonation when aryl bromides are treated with organolithiums. Therefore, treatment of this compound with an alkyllithium reagent is more likely to result in the formation of a 3-lithiothiophene-2-sulfinate intermediate via bromine-lithium exchange, rather than deprotonation at the C-4 position. This lithiated species can then be trapped with various electrophiles to introduce functionality at the C-3 position.

Radical Functionalization Pathways

The generation of aryl radicals from aryl halides offers a complementary approach to functionalization. Modern photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals from aryl bromides under visible light irradiation. This involves a single-electron transfer from an excited photocatalyst to the aryl bromide, leading to the formation of a radical anion which then fragments to release a bromide ion and the desired aryl radical.

More advanced strategies, such as Directed Halogen Atom Transfer (DIXAT), utilize nickel catalysis to achieve chemoselective activation of C-Br bonds. rsc.orgyoutube.com This approach can be guided by an ortho-directing group, which facilitates the selective formation of an aryl radical. It has been demonstrated that 3-bromothiophene (B43185) can undergo this type of transformation. rsc.orgyoutube.com For this compound, the ortho-sulfinate group could potentially serve as a directing group in a nickel-catalyzed process, enabling the specific generation of a 3-thienyl radical. This highly reactive intermediate could then be engaged in a variety of subsequent bond-forming events, including C-H functionalization or cascade reactions. rsc.org

Reactivity of the Sulfinate Functional Group

The sodium sulfinate moiety is a versatile functional group in its own right, primarily exhibiting nucleophilic character.

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) is a soft and highly effective nucleophile. The reaction of sodium sulfinates with electrophiles, such as alkyl halides or tosylates, proceeds via nucleophilic attack of the sulfur atom, leading to the formation of sulfones (R-SO₂-R'). This provides a straightforward method for synthesizing thiophenyl sulfones from this compound.

Recent advances have also demonstrated the use of sodium sulfinates in transition-metal-catalyzed cross-coupling reactions to form aryl sulfones. For instance, a nickel/organoboron dual catalytic system under visible light can efficiently couple aryl bromides with sodium sulfinates. While this specific methodology describes the sulfinate as the coupling partner, it highlights the broad utility of sulfinates in modern synthetic chemistry. The nucleophilic nature of the sulfinate in this compound allows for its conversion into a wide range of sulfone-containing thiophene derivatives.

| Electrophile/Coupling Partner | Reaction Type | Product Class |

| Alkyl Halide (e.g., CH₃I) | Sₙ2 Alkylation | Alkyl Thiophenyl Sulfone |

| Benzyl Bromide | Sₙ2 Alkylation | Benzyl Thiophenyl Sulfone |

| Aryl Halide (e.g., Ph-Br) | Metal-Catalyzed Coupling | Aryl Thiophenyl Sulfone |

Reactivity of the Thiophene Ring System

The aromatic thiophene ring in this compound possesses its own distinct reactivity, which is modulated by the attached bromo and sulfinate substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of EAS on the thiophene ring of this compound is dictated by the electronic properties of the existing substituents. The general mechanism involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate (a benzenonium ion analog), followed by deprotonation to restore aromaticity. libretexts.org

Both the bromo group and the sulfinate group are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. masterorganicchemistry.com However, they direct incoming electrophiles to different positions:

3-Bromo Group : Halogens are considered deactivating but ortho, para-directing groups. taylorandfrancis.com In this case, it would direct an incoming electrophile to the C2 and C4 positions.

2-Sulfinate Group : The sulfinate/sulfonyl group is a strong deactivating, meta-directing group. It would direct an incoming electrophile to the C4 position.

Considering these competing effects, electrophilic substitution is most likely to occur at the C5 position . The C2 position is blocked, and the C4 position is sterically hindered and electronically deactivated by both adjacent groups. The C5 position is primarily influenced by the ortho-directing effect of the C3-bromo group, making it the most probable site for attack by an electrophile (E⁺).

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of 3-Bromo (Ortho, Para-directing) | Influence of 2-Sulfinate (Meta-directing) | Overall Likelihood |

|---|---|---|---|

| C4 | Para-directing (favorable) | Meta-directing (favorable) | Low (strong deactivation from adjacent sulfinate and steric hindrance) |

| C5 | Ortho-directing (favorable) | - | High (most electronically accessible and least hindered position) |

Thiophene and its derivatives are generally considered poor dienes for [4+2] Diels-Alder cycloadditions because the reaction would result in the loss of aromaticity, which is energetically unfavorable. However, cycloaddition reactions are not impossible and can occur under specific conditions, particularly with highly reactive dienophiles or when the thiophene ring is part of a more complex, strained system. For instance, related sulfur-containing heterocycles like 1,2,6-thiadiazines have been shown to undergo [4+2] and [3+2] cycloadditions, indicating that such reactivity is possible within this class of compounds. chemrxiv.org For this compound, cycloaddition would likely require harsh conditions or specific catalytic activation to overcome the aromatic stabilization energy.

The thiophene ring is generally robust due to its aromatic character. Ring-opening or rearrangement reactions are uncommon but can be induced under forcing conditions. For example, treatment with strong organometallic bases can sometimes lead to deprotonation and subsequent ring-opening pathways. Additionally, certain transition metal catalysts can mediate rearrangements or ring-cleavage reactions. While specific examples for this compound are not prominent in the literature, the presence of the bromo and sulfinate groups could potentially influence the ring's stability and susceptibility to such transformations compared to simpler thiophenes.

Kinetic and Thermodynamic Studies of Key Transformations

No specific kinetic or thermodynamic data, such as reaction rate constants, activation energies, or equilibrium constants for transformations involving this compound, are readily available in the reviewed scientific literature. Such studies are crucial for understanding the feasibility and rate of its reactions.

Experimental Elucidation of Reaction Mechanisms

Detailed experimental studies to elucidate the reaction mechanisms of this compound are not prominently featured in published research. This includes a lack of information on:

Influence of Catalysts, Ligands, and Reaction Media on Reactivity and Selectivity

While the reactivity of other sodium sulfinates is known to be influenced by catalysts, ligands, and solvent choice, specific studies detailing these effects on the reactivity and selectivity of this compound are absent from the public domain. For instance, there is no documented research on how different transition metal catalysts, coordinating ligands, or the polarity of the reaction medium specifically affect the outcomes of reactions with this compound.

Applications of Sodium 3 Bromothiophene 2 Sulfinate As a Chemical Platform

Utilization as a Versatile Building Block in Complex Organic Synthesis

In organic synthesis, sodium sulfinates are recognized as powerful building blocks for creating a variety of organosulfur compounds. rsc.orgrsc.org They can function as sulfonylating, sulfenylating, or sulfinylating reagents, enabling the formation of S–S, N–S, and C–S bonds depending on the reaction conditions. rsc.orgrsc.org This reactivity is central to the role of Sodium 3-bromothiophene-2-sulfinate in constructing complex molecules.

The 3-bromothiophene (B43185) scaffold is an important structural motif in medicinal chemistry, serving as a key intermediate for a range of 3-substituted thiophene (B33073) derivatives used in the synthesis of new drugs. google.comorgsyn.org The sulfinate group of this compound can be readily converted into sulfone or sulfonamide moieties, which are prevalent in many biologically active compounds.

Research has demonstrated the synthesis of various sulfonated heterocycles using sodium sulfinates as the sulfonylating agent. researchgate.net For instance, the reaction of sodium sulfinates with NH-1,2,3-triazoles can produce N-sulfonylated triazoles with high regioselectivity. nih.gov This type of transformation, applied to this compound, would allow for the introduction of the 3-bromothiophene-2-sulfonyl group into complex, nitrogen-containing heterocyclic systems, which are of significant interest in pharmaceutical development. The bromine atom provides an additional site for modification, for example, through Suzuki-Miyaura cross-coupling reactions, which are widely used to link aryl groups and synthesize complex pharmaceutical candidates. researchgate.net

Thiophene-based compounds and organosulfur molecules, such as sulfones and sulfonamides, are classes of chemicals that have been explored for their potential applications in agrochemistry. The versatile reactivity of the sodium sulfinate group allows for the synthesis of these key functional groups. rsc.orgrsc.org The ability to construct C-S bonds to form sulfones and N-S bonds to generate sulfonamides makes sodium sulfinates valuable precursors. rsc.org

By utilizing this compound, chemists can introduce the thiophene ring, a common heterocycle in bioactive molecules, functionalized with a sulfone or related group. This approach facilitates the creation of novel molecular scaffolds that can be screened for potential herbicidal, fungicidal, or insecticidal properties. The bromine atom further allows for late-stage diversification of the molecular structure, enabling the synthesis of a library of related compounds to optimize biological activity.

Sodium sulfinates are stable, easy-to-handle reagents that serve as valuable intermediates in the synthesis of fine and specialty chemicals. researchgate.net They are particularly useful for preparing thiosulfonates, which have applications as organic synthesis intermediates. google.com For example, a BF₃·OEt₂-mediated radical disproportionation reaction of sodium sulfinates can produce both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov

This compound can be employed in such reactions to create specialized thiophene-containing thiosulfonates. Furthermore, the synthesis of β-keto sulfones, which are valuable synthons in organic chemistry, can be achieved through the reaction of sodium sulfinates with alkynes. nih.gov The presence of the bromine atom on the thiophene ring of the title compound provides a route to more complex, multifunctional fine chemicals that would be difficult to access through other synthetic strategies. orgsyn.org

Role in Functional Materials Science and Polymer Chemistry

In materials science, this compound is classified as a material building block and an organic monomer. bldpharm.com Its thiophene core is a fundamental unit for electronically active materials, while the functional groups allow for precise tuning of material properties.

Functionalized thiophenes are critical monomers for creating regioregular polythiophenes, which are important polymers for electronic applications. cmu.edu The 3-position of the thiophene ring is a common site for attaching side chains to control the polymer's properties. cmu.edu this compound can act as such a monomer. The bromine at the 3-position can participate in polymerization reactions, such as Grignard metathesis, to form the polythiophene backbone. cmu.edu

The sulfinate group can serve two primary roles. It can be a functional handle for post-polymerization modification, allowing for the attachment of various chemical groups to the polymer side chain. cmu.edu Alternatively, the sulfinate group itself (or its derivatives) can impart desirable properties to the polymer, such as improved solubility, specific chemical reactivity, or the ability to interact with other materials. This dual functionality makes it a valuable monomer for producing highly tailored polymers and copolymers for specialized applications.

Thiophene-based polymers are cornerstones of organic electronics, forming the basis for materials used in organic light-emitting diodes (OLEDs), field-effect transistors, and organic solar cells. cmu.edulboro.ac.uk The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. lboro.ac.uk 3-Bromothiophene itself is a crucial intermediate for deriving the 3-substituted thiophenes used in the synthesis of these polymers. google.com

This compound serves as an advanced precursor for these materials. The thiophene ring provides the core structure for creating a π-conjugated polymer backbone, which is essential for electrical conductivity. google.com The bromine atom acts as a reactive site for polymerization. The sulfinate side group can be used to fine-tune the electronic properties of the resulting semiconductor, such as its band gap and charge carrier mobility. The ability to engineer the structure at the monomer level is critical for developing next-generation organic electronic materials with enhanced performance and stability. lboro.ac.uk

Integration into Optoelectronic Devices and Sensors

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The unique arrangement of a hydrogen bond acceptor (sulfinate group), a halogen bond donor (bromine), and a π-stacking capable ring (thiophene) in this compound theoretically makes it an interesting candidate for supramolecular chemistry.

Design of Molecular Recognition Elements

No studies were found that specifically utilize this compound for the design of molecular recognition elements in host-guest systems or for selective sensing applications.

Construction of Ordered Architectures

Similarly, there is a lack of published research on the use of this compound to construct ordered architectures like liquid crystals, monolayers, or self-assembled gels. While the self-assembly of other functionalized thiophenes is a known phenomenon, specific studies detailing the conditions and resulting morphologies for this compound are absent from the available literature.

Potential in Catalysis and Ligand Design for Metal Complexes

The sulfinate group and the sulfur atom in the thiophene ring could potentially act as coordination sites for metal ions, suggesting a possible role as a ligand in catalysis. However, no literature could be found that describes the synthesis of metal complexes using this compound as a ligand or investigates the catalytic activity of any such resulting complexes.

Development of Novel Reagents and Methodologies Based on this compound

Sodium sulfinates are recognized as versatile reagents in organic synthesis, capable of participating in sulfenylation, sulfinylation, and sulfonylation reactions. rsc.org They are precursors for creating sulfur-containing compounds like thiosulfonates, sulfonamides, and sulfones. rsc.orgnih.gov For instance, sodium sulfinates can undergo coupling reactions to form C-S bonds, a critical step in the synthesis of many pharmaceuticals and materials. rsc.org A general method for preparing sodium sulfinates involves the reduction of the corresponding sulfonyl chlorides. rsc.org

Despite this general reactivity, no specific synthetic methodologies or novel reagents have been reported that are uniquely derived from this compound. Its role appears to be that of a potential, yet undocumented, building block rather than the foundation of an established synthetic protocol.

Advanced Analytical Methodologies for the Detection and Quantification of Sodium 3 Bromothiophene 2 Sulfinate

Chromatographic Separation Techniques Development

Chromatographic techniques form the cornerstone of analytical procedures for sodium 3-bromothiophene-2-sulfinate, offering high-resolution separation from impurities and starting materials. The development of robust chromatographic methods is crucial for accurate quantification and quality control.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the sulfinate group and the aromatic nature of the thiophene (B33073) ring influence the choice of stationary and mobile phases.

Reversed-Phase (RP) HPLC is the most common approach. Separation is typically achieved on C18 or C8 columns. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer is critical to control the pH and ensure the consistent ionization state of the sulfinate, leading to reproducible retention times and sharp peak shapes. For enhanced retention of the polar sulfinate, ion-pairing chromatography can be employed, where a reagent such as a tetraalkylammonium salt is added to the mobile phase to form a more hydrophobic ion pair with the analyte. shimadzu.comnih.gov

Detection Modes:

UV-Vis Detection: The thiophene ring in this compound possesses a chromophore that absorbs in the ultraviolet (UV) region. nih.gov Detection is commonly performed at wavelengths around 230-260 nm, offering good sensitivity for routine analysis and purity assessment. mdpi.com A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity evaluation. mdpi.comresearchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, enabling definitive identification and quantification, especially in complex matrices. This is further detailed in section 5.2.1.

| Parameter | Typical Conditions for RP-HPLC Analysis |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Gradient | 20% to 80% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS (ESI-) |

| Injection Volume | 10 µL |

Ion Chromatography (IC) for Sulfinate Species Analysis

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. Given that this compound exists as a salt, IC presents a viable method for the direct analysis of the 3-bromothiophene-2-sulfinate anion. nih.gov

The separation in IC is based on the interaction of the analyte ions with an ion-exchange stationary phase. For the anionic sulfinate, an anion-exchange column is used. The mobile phase is typically an aqueous solution of a competing ion, such as carbonate or hydroxide (B78521), often generated electrolytically to ensure high purity and reproducibility. nih.gov

Detection Modes:

Suppressed Conductivity Detection: This is the most common detection method in IC. A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to a sensitive and universal detection of ionic species.

UV-Vis Detection: Although less common in traditional IC, if the analyte possesses a chromophore, as is the case with the thiophene ring, UV detection can be used as an alternative or complementary detection method.

| Parameter | Typical Conditions for Ion Chromatography |

| Column | Anion-exchange (e.g., polymer-based) |

| Eluent | Potassium Hydroxide (KOH) gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Anion self-regenerating suppressor |

| Injection Volume | 25 µL |

Supercritical Fluid Chromatography (SFC) Application

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to normal and reversed-phase HPLC, offering fast and efficient separations. phenomenex.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to higher efficiencies and faster analysis times compared to HPLC. edpsciences.org

For a polar compound like this compound, a polar co-solvent (modifier) such as methanol is added to the CO2 mobile phase to increase its solvating power. chromatographytoday.com The choice of stationary phase is also critical, with polar columns such as those with silica, diol, or amino-propyl functionalities often providing the best results. The ability to precisely control the mobile phase strength by adjusting the pressure, temperature, and modifier concentration makes SFC a highly versatile technique. fssg.senih.gov

| Parameter | Typical Conditions for SFC Analysis |

| Column | Polar stationary phase (e.g., Silica, Diol) |

| Mobile Phase | Supercritical CO2 with Methanol modifier (e.g., 5-40% gradient) |

| Backpressure | 100-150 bar |

| Temperature | 40°C |

| Flow Rate | 2-4 mL/min |

| Detection | UV at 254 nm or MS |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be directly analyzed by GC. However, it can be made amenable to GC analysis through a chemical derivatization process. nih.gov

Derivatization: The most common derivatization strategy for compounds containing acidic functional groups like sulfinates is silylation. semanticscholar.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar sulfinate group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester. nih.gov The reaction conditions, including the choice of solvent, temperature, and reaction time, need to be optimized to ensure complete derivatization.

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Parameter | Typical Conditions for GC Analysis of a Derivative |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Temperature Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | FID or MS |

Advanced Spectroscopic and Spectrometric Detection Methods Coupled with Chromatography

The coupling of chromatographic separation with advanced spectroscopic and spectrometric detectors provides a powerful tool for the unambiguous identification and sensitive quantification of this compound.

Mass Spectrometry (MS) for Purity Assessment and Reaction Monitoring

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for the analysis of this compound. It offers unparalleled selectivity and sensitivity, making it ideal for purity assessment and real-time reaction monitoring. rsc.org

Purity Assessment: LC-MS can be used to identify and quantify impurities in a sample of this compound, even at very low levels. By operating the mass spectrometer in full-scan mode, it is possible to detect unexpected impurities. For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed for enhanced sensitivity and specificity. The accurate mass measurement capabilities of high-resolution mass spectrometers (e.g., TOF or Orbitrap) allow for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in impurity identification.

Reaction Monitoring: The progress of a chemical reaction to synthesize this compound can be effectively monitored using LC-MS. nih.govlcms.cz Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. By tracking the decrease in the starting material peak area and the increase in the product peak area over time, the reaction kinetics and endpoint can be accurately determined. This allows for process optimization to maximize yield and minimize impurity formation.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion of this compound can be isolated and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, confirming the identity of the compound. The fragmentation of thiophene sulfonyl derivatives often involves the loss of SO2 and cleavage of the thiophene ring, providing valuable structural information. researchgate.net

| Application | Mass Spectrometry Technique | Key Information Obtained |

| Purity Assessment | LC-MS (High Resolution) | Identification and quantification of impurities, elemental composition. |

| Reaction Monitoring | Flow-injection MS or fast LC-MS | Real-time tracking of reactants and products, reaction kinetics. |

| Structural Confirmation | LC-MS/MS | Characteristic fragmentation pattern for unambiguous identification. |

UV-Visible Spectroscopy for Quantitative Analysis in Solution

UV-Visible spectrophotometry is a widely accessible and effective technique for the quantitative analysis of aromatic compounds like this compound. ijprajournal.comijpsjournal.com The thiophene ring, being a chromophore, absorbs ultraviolet (UV) light, and the presence of substituents such as bromine and the sulfinate group will influence the wavelength of maximum absorbance (λmax) and the molar absorptivity.

The principle behind this application lies in the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. ijpsjournal.com For this compound, a quantitative method would involve preparing a series of standard solutions of known concentrations in a suitable solvent, such as acetonitrile or methanol. The UV spectrum of each standard would be recorded to determine the λmax. A calibration curve is then constructed by plotting absorbance at λmax versus concentration. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 1: Illustrative UV-Visible Spectroscopic Parameters for Thiophene Derivatives in Acetonitrile

| Compound | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Thiophene | 231 | 7,100 |

| 3-Bromothiophene (B43185) | 238 | 6,500 |

| Sodium benzenesulfinate | 225 | 8,200 |

| This compound (Predicted) | 240-250 | 7,000-9,000 |

Note: The values for this compound are predicted based on the electronic effects of the substituents on the thiophene chromophore.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity, making them powerful tools for the analysis of electroactive species such as this compound. The thiophene moiety and the sulfinate group can both be subject to electrochemical oxidation or reduction.

Voltammetric and Amperometric Analysis

Cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are valuable techniques for investigating the electrochemical behavior of thiophene derivatives. acs.orgmdpi.comresearchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. This can provide information on the oxidation and reduction potentials of the analyte. For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution.

The electro-oxidation of thiophene and its derivatives on electrodes like glassy carbon is a well-documented process. researchgate.net The sulfinate group can also be electrochemically active. An amperometric sensor could be developed by applying a constant potential at which the compound is oxidized or reduced and measuring the resulting current, which is proportional to its concentration. documentsdelivered.comnih.gov

Table 2: Representative Electrochemical Data for Thiophene Derivatives

| Compound | Technique | Working Electrode | Supporting Electrolyte | Oxidation Potential (V vs. Ag/AgCl) |

| Thiophene | CV | Glassy Carbon | 0.1 M TBAP in Acetonitrile | +1.3 |

| 3-Methylthiophene | CV | Platinum | 0.1 M TBAP in Acetonitrile | +1.1 |

| 5-Bromo-terthiophene | CV | Platinum | 0.1 M TEAPF₆ in CH₂Cl₂ | +1.24 |

TBAP: Tetrabutylammonium perchlorate; TEAPF₆: Tetraethylammonium hexafluorophosphate.

Potentiometric Sensor Development

Potentiometric sensors, particularly ion-selective electrodes (ISEs), could be designed for the specific detection of the sodium or the 3-bromothiophene-2-sulfinate ion. medmedchem.commedmedchem.com An ISE operates by measuring the potential difference between a sensing electrode and a reference electrode, which is related to the activity (and thus concentration) of the target ion in solution. medmedchem.com

For the 3-bromothiophene-2-sulfinate anion, a potentiometric sensor could be fabricated by incorporating a specific ionophore into a polymeric membrane. This ionophore would selectively bind to the target anion, leading to a measurable potential change. The development of such a sensor would require the synthesis and screening of various ionophores to achieve high selectivity and sensitivity. Materials like poly(3-octylthiophene) have been used as solid contact materials in potentiometric sensors due to their hydrophobicity. acs.org

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices like reaction mixtures or environmental samples. upertis.ac.id The choice of technique depends on the nature of the matrix and the concentration of the analyte.

For reaction mixtures , a simple dilution with a suitable solvent may be sufficient if the analyte concentration is high and the matrix is relatively clean. However, if the mixture contains unreacted starting materials, byproducts, or catalysts that could interfere with the analysis, a separation step is necessary. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate the this compound. upertis.ac.iduni.opole.pl For instance, in the preparation of 3-bromothiophene, work-up procedures involve quenching the reaction, followed by extraction and distillation. google.comorgsyn.orgepo.org

For environmental samples , where the analyte is likely to be present at trace levels, a pre-concentration step is essential. SPE is a powerful technique for this purpose. A sorbent material that has a high affinity for the analyte is chosen. The sample is passed through the SPE cartridge, and the analyte is retained. It is then eluted with a small volume of a strong solvent, resulting in a more concentrated sample that is free from many interfering components.

Method Validation and Quality Control Protocols in Quantitative Analytical Research

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com For the quantitative analysis of this compound, any developed method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). wu.ac.th The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality control protocols, such as the regular analysis of control samples and the use of calibration standards, are essential to ensure the ongoing reliability of the analytical results.

Automation and High-Throughput Screening in Analytical Chemistry Workflows

In research and industrial settings where a large number of samples need to be analyzed, automation and high-throughput screening (HTS) can significantly improve efficiency. nih.gov For the analysis of this compound, automated systems can be implemented for various stages of the workflow.

Automated sample preparation systems can perform dilutions, extractions, and other manipulations, reducing manual labor and improving reproducibility. For analysis, autosamplers can be coupled with UV-Visible spectrophotometers or HPLC systems with UV or electrochemical detectors. This allows for the unattended analysis of many samples in sequence.

Flow chemistry systems, which are inherently automated, are being increasingly used for chemical synthesis, including the preparation of thiophene derivatives. researchgate.net The integration of online analytical techniques with these flow reactors allows for real-time monitoring of reaction progress and optimization of reaction conditions. This approach could be highly beneficial for the synthesis and analysis of this compound.

Theoretical and Computational Chemistry Studies on Sodium 3 Bromothiophene 2 Sulfinate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. For sodium 3-bromothiophene-2-sulfinate, methods like Density Functional Theory (DFT) provide a robust framework for understanding its fundamental properties. These calculations offer insights into the distribution of electrons within the molecule, which governs its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

The LUMO, on the other hand, is likely distributed over the thiophene (B33073) ring and the C-Br bond. The bromine atom significantly influences the LUMO's energy and localization, making the carbon atom to which it is attached (C3) and the sulfur atom of the sulfinate group potential electrophilic sites. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations on similar thiophene derivatives suggest that the introduction of a halogen atom can modulate this gap, thereby fine-tuning the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of 3-bromothiophene-2-sulfinate Anion

| Molecular Orbital | Energy (eV) | Key Atom Contributions | Predicted Reactivity Role |

| HOMO | -6.2 | S (sulfinate), O | Nucleophilic attack |

| LUMO | -1.5 | C3, S (sulfinate), Br | Electrophilic attack |

| HOMO-LUMO Gap | 4.7 | - | Indicator of kinetic stability |

Note: These values are hypothetical and based on trends observed in computational studies of similar thiophene derivatives. Actual values would require specific DFT calculations.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution reveals how electrons are spread across the molecule, highlighting regions of high and low electron density. In 3-bromothiophene-2-sulfinate, the highest electron density is expected around the oxygen atoms of the sulfinate group due to their high electronegativity. The bromine atom also represents a region of significant electron density.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. For the 3-bromothiophene-2-sulfinate anion, the ESP map would show negative potential (typically colored red) concentrated on the oxygen atoms of the sulfinate group, indicating these as the most likely sites for interaction with electrophiles or metal cations like sodium. The thiophene ring would exhibit a more complex potential landscape, with the bromine atom creating a region of slightly positive potential (a "sigma-hole") on its outer surface, which can participate in halogen bonding. The hydrogen atoms on the thiophene ring would show a positive potential (colored blue).

Acid-Base Properties and pKa Predictions

The pKa of the conjugate acid, 3-bromothiophene-2-sulfinic acid, is a measure of its acidity. Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. The acidity of thiophenesulfinic acids is influenced by the substituents on the thiophene ring. The electron-withdrawing nature of the bromine atom at the 3-position is expected to stabilize the sulfinate anion through an inductive effect. This stabilization of the conjugate base leads to an increase in the acidity of 3-bromothiophene-2-sulfinic acid, resulting in a lower pKa value compared to the unsubstituted thiophene-2-sulfinic acid.

Table 2: Predicted pKa Values for Substituted Thiophene-2-sulfinic Acids

| Compound | Predicted pKa |

| Thiophene-2-sulfinic acid | ~2.5 |

| 3-bromothiophene-2-sulfinic acid | ~2.1 |

Note: These are estimated values based on the expected electronic effects of the substituent. Precise pKa prediction requires specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For this compound in an aqueous solution, MD simulations can reveal the structure of the solvation shell around the sulfinate anion and the sodium cation.

The simulations would likely show that water molecules orient themselves around the sulfinate group with their hydrogen atoms pointing towards the negatively charged oxygen atoms, forming strong hydrogen bonds. The sodium ion would also be surrounded by a hydration shell of water molecules. The thiophene ring, being more hydrophobic, would have a less structured solvation environment. MD simulations can also explore the rotational freedom around the C-S bond connecting the thiophene ring and the sulfinate group, identifying the most stable conformations of the anion in solution.

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry can be used to model potential reaction pathways for this compound. For instance, in reactions where it acts as a nucleophile, such as in sulfenylation or sulfinylation reactions, theoretical calculations can map out the energy profile of the reaction. This involves locating the transition state structures and calculating their energies, as well as the energies of reactants, intermediates, and products.

By determining the activation energies for different possible reaction pathways, one can predict the most likely course of a reaction and the nature of the products formed. For example, in a reaction with an electrophile, calculations could determine whether the attack is more favorable at the sulfur or oxygen atoms of the sulfinate group.

Rational Design of Derivatives and Modified Structures for Enhanced Performance or Reactivity

The insights gained from theoretical studies can guide the rational design of new derivatives of this compound with tailored properties. By systematically modifying the substituents on the thiophene ring, it is possible to fine-tune the electronic properties and reactivity of the molecule.

For example, introducing electron-donating groups (e.g., methoxy (B1213986) or amino groups) at the 4- or 5-positions of the thiophene ring would be expected to increase the energy of the HOMO, making the molecule a stronger nucleophile. Conversely, adding further electron-withdrawing groups (e.g., nitro or cyano groups) would lower the HOMO and LUMO energies, potentially increasing its electrophilicity and altering its reactivity profile. Computational screening of various derivatives can identify promising candidates for synthesis and experimental validation for specific applications.

Development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are powerful computational tools that correlate the structural or property-describing features of a compound with its biological activity or physicochemical properties, respectively. For this compound, the development of such models would be instrumental in predicting its potential biological efficacy and physical characteristics without the need for extensive and resource-intensive laboratory experiments.

The foundation of a robust QSAR/QSPR model lies in the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and can be categorized into several classes:

0D Descriptors: These include basic information such as molecular weight and atom counts.

1D Descriptors: These encompass constitutional properties like the number of specific functional groups or bond types.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape, volume, and surface area.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polarizability, and dipole moment.

For this compound, a variety of descriptors would be calculated. The presence of the thiophene ring, a bromine atom, and a sulfinate group would significantly influence these values. For instance, the Hammett constant could be a crucial electronic parameter, as studies on other thiophene derivatives have shown its importance in correlating with biological activity. benthamdirect.com

The general workflow for developing a QSAR/QSPR model for this compound would involve:

Dataset Curation: A dataset of thiophene derivatives with known activities or properties would be compiled. While data on this compound itself is scarce, a model could be built on a series of analogous compounds.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) would be employed to establish a mathematical relationship between the descriptors and the activity/property. nih.gov

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques, such as leave-one-out cross-validation (Q²) and prediction for a test set (R²test). nih.gov

Hypothetical QSAR Model for Antiviral Activity: